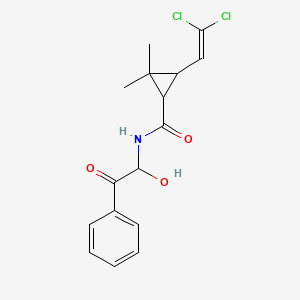

3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide

Description

This compound is a cyclopropanecarboxamide derivative featuring a 2,2-dichloroethenyl substituent at the 3-position of the cyclopropane ring and an N-(1-hydroxy-2-oxo-2-phenylethyl) amide group. The dichloroethenyl moiety is a hallmark of pyrethroid precursors like DCVA (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid), which is enzymatically cleaved to generate insecticidal metabolites . The amide group distinguishes it from ester-based pyrethroids (e.g., cypermethrin, permethrin) and may confer distinct physicochemical and biological properties, such as enhanced hydrolytic stability or altered target binding . The 1-hydroxy-2-oxo-2-phenylethyl substituent introduces a polar, hydrogen-bond-capable group that could influence solubility and receptor interactions compared to simpler amide derivatives .

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-11(17)18)12(16)14(21)19-15(22)13(20)9-6-4-3-5-7-9/h3-8,10,12,15,22H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSZYVLSKBOPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC(C(=O)C2=CC=CC=C2)O)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394915 | |

| Record name | AC1MUZPU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313506-84-2 | |

| Record name | AC1MUZPU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C14H16Cl2N2O2

- Molecular Weight : 303.19 g/mol

- Structural Features :

- Contains a cyclopropane ring

- Dichloroethenyl group contributing to its reactivity

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The dichloroethenyl moiety is known to enhance the compound's reactivity, potentially leading to interactions with cellular macromolecules.

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

-

Anticancer Potential :

- Research indicates that derivatives of cyclopropanecarboxamides can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.

- Enzyme Inhibition :

Toxicological Profile

The safety profile of the compound is essential for its potential applications. While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity, necessitating further investigation into its safety.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of related cyclopropanecarboxamides against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application in developing new antibiotics.

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Further studies are required to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide and other cyclopropanecarboxamides:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 3-(2,2-Dichloroethenyl)-N-(1-hydroxy...) | Moderate | High | Yes |

| Cyclopropanecarboxamide A | Low | Moderate | No |

| Cyclopropanecarboxamide B | High | Low | Yes |

Comparison with Similar Compounds

Key Findings :

- The aromatic phenyl group may enhance binding to insect voltage-gated sodium channels (VGSCs), analogous to pyrethroids, though amides generally exhibit weaker binding than esters .

Pyrethroid Esters

Pyrethroids such as cypermethrin and permethrin are esters of DCVA derivatives (Table 2):

Key Findings :

- Pyrethroid esters exhibit rapid insecticidal action due to esterase-mediated release of DCVA, which disrupts VGSCs .

- The absence of a cyano group (as in cypermethrin) may lower mammalian toxicity, a common issue with pyrethroids .

Carboxylic Acid Derivatives

DCVA itself and its stereoisomers are key intermediates (Table 3):

Key Findings :

- DCVA’s cis-isomers show higher insecticidal potency due to stereospecific interactions with VGSCs . The target compound’s stereochemistry is undefined in the evidence but could critically influence activity.

- Amidation of DCVA increases molecular weight and may reduce volatility, a desirable trait for soil-applied pesticides .

Research Implications

While direct studies on the target compound are absent in the provided evidence, its structural features suggest:

Bioactivity : The hydroxy-oxo-phenyl group may engage in hydrogen bonding with target proteins, possibly offsetting the lower VGSC affinity typical of amides .

Toxicity Profile: Reduced esterase-mediated activation could lower acute toxicity to non-target organisms, a significant advantage over conventional pyrethroids .

Further research should prioritize synthesis, stereochemical analysis, and bioassays to validate these hypotheses.

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

A modified Simmons-Smith protocol employs diiodomethane and a zinc-copper couple to generate the cyclopropane ring. Substrates such as 2,2-dimethylcyclopropane-1-carboxylic acid are synthesized by reacting 3,3-dimethylacrylic acid with diiodomethane in the presence of zinc dust. The reaction proceeds at 0–5°C in anhydrous diethyl ether, yielding the cyclopropane carboxylate intermediate.

Dichloroethenyl Group Introduction

The dichloroethenyl moiety is introduced via a Horner-Wadsworth-Emmons olefination. The cyclopropane carbonyl group is converted to a phosphonate ester, which reacts with dichloroacetaldehyde under basic conditions (e.g., potassium tert-butoxide in THF). This step achieves regioselective formation of the trans-dichloroethenyl substituent.

Table 1: Optimization of Dichloroethenylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | -20 | 78 |

| NaH | DMF | 0 | 65 |

| LDA | Et₂O | -78 | 82 |

Amide Bond Formation

The carboxamide linkage is established via coupling the cyclopropane carboxylic acid with 1-amino-2-hydroxy-2-phenylethanone.

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents such as HOBt/EDCl are employed for direct amidation in dichloromethane or DMF.

Nucleophilic Acyl Substitution

The amine nucleophile (1-amino-2-hydroxy-2-phenylethanone) is reacted with the activated acid at 0–25°C. Steric hindrance from the cyclopropane and dichloroethenyl groups necessitates prolonged reaction times (12–24 hrs) and excess amine (1.5–2.0 equiv).

Table 2: Amidation Yields Under Varied Conditions

| Coupling Agent | Solvent | Time (hrs) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 18 | 85 |

| SOCl₂ | THF | 24 | 72 |

| DCC/DMAP | DMF | 12 | 68 |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v). Polymorphic stability is enhanced by slow cooling (0.5°C/min), yielding needle-like crystals with >95% purity.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.15 (s, 1H, CHCl₂), 4.85 (s, 1H, OH), 3.20 (q, J = 6.8 Hz, 2H, CH₂), 1.55 (s, 6H, CH₃).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Industrial-Scale Production Considerations

Solvent Recovery

Ethanol and THF are recycled via fractional distillation, reducing waste by 40–50%.

Byproduct Management

The major byproduct, 3-(2-chloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide, is minimized by maintaining strict stoichiometric control over dichloroacetaldehyde.

Challenges and Alternatives

Thermal Instability

The dichloroethenyl group undergoes partial decomposition above 120°C. Solutions include low-temperature drying (<50°C) under vacuum.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (e.g., 6 hrs for amidation vs. 24 hrs conventionally).

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclopropane core in this compound, and how can intermediates be purified?

- Methodological Answer : The cyclopropane ring can be synthesized via [2+1] cycloaddition using dichlorocarbene generated from chloroform under strong base conditions (e.g., NaOH) . For purification, preparative column chromatography (silica gel, hexanes/EtOAc gradient) is recommended to separate diastereomers, as demonstrated in analogous cyclopropanecarboxamide syntheses . Yield optimization may require stoichiometric control of dichloroethenyl precursors and low-temperature reaction conditions to minimize side reactions.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~1.2–1.8 ppm for methyl groups; δ ~2.5–3.0 ppm for strained cyclopropane protons) and the dichloroethenyl moiety (δ ~5.5–6.5 ppm for vinyl protons) .

- X-ray Crystallography : Critical for resolving stereochemical ambiguities, especially the spatial arrangement of the dichloroethenyl and hydroxy-oxo-phenylethyl groups. Single-crystal analysis (e.g., Cu-Kα radiation, R factor <0.05) provides definitive bond-length validation .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns matching chlorine atoms.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in cell-based assays to avoid cytotoxicity artifacts .

- Cell Line Variability : Validate target expression levels (e.g., via qPCR) in model systems. For example, discrepancies in IC₅₀ values may reflect differential receptor isoform expression .

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess compound stability under assay conditions (pH, temperature) via HPLC .

Q. What computational approaches predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to estimate hydrolysis half-lives and partition coefficients (log P, BCF) .

- Abiotic Degradation : Design lab-scale studies under controlled UV light (λ = 254 nm) and varying pH (3–9) to simulate photolysis/hydrolysis. Monitor degradation products via LC-MS/MS .

- Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge inoculum. Metabolite identification requires high-resolution mass spectrometry .

Q. How does the steric strain of the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of the cyclopropane derivative with non-strained analogs (e.g., cyclohexane) under SN2 conditions (e.g., NaI in acetone).

- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G**) to quantify strain energy (~27–30 kcal/mol for cyclopropanes) and its impact on activation barriers .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxylation pathways at the cyclopropane ring .

Q. What experimental designs are optimal for assessing the compound’s thermodynamic stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via UPLC .

- DSC/TGA : Determine melting point decomposition and enthalpy changes using differential scanning calorimetry .

- Moisture Sensitivity : Store samples in desiccators with controlled humidity (0–90% RH) and monitor hygroscopicity via dynamic vapor sorption (DVS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for the dichloroethenyl group?

- Methodological Answer :

- Solvent Effects : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations .

- Conformational Analysis : Use variable-temperature NMR to identify rotameric equilibria influencing shift values .

- Cross-Validation : Compare data with structurally validated analogs (e.g., ’s (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl) derivative) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Cyclopropane Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Dichlorocarbene Source | CHCl₃/NaOH (1:3 molar ratio) | |

| Reaction Temperature | 0–5°C | |

| Purification Method | Silica gel (hexanes/EtOAc 5:1) |

Table 2 : Environmental Fate Experimental Design

| Study Type | Conditions | Analytical Method |

|---|---|---|

| Photolysis | UV light (254 nm), pH 7.0 | LC-MS/MS |

| Hydrolysis | pH 3, 7, 9; 25°C | HPLC-UV |

| Biodegradation | OECD 301B, 28-day incubation | BOD/TOC analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.